1,2-Dierucoyl-sn-glycero-3-phosphocholine 1,2-Dierucoyl-sn-glycero-3-phosphocholine 1,2-Dierucoyl-sn-glycero-3-PC is a phospholipid containing erucic acid (docosenoic acid;) at the sn-1 and sn-2 positions. It has been used in the study of lipid membranes and to determine the effect of long-chain phospholipids on the secondary structure of human islet amyloid polypeptide (hIAPP).

Brand Name: Vulcanchem
CAS No.: 51779-95-4
VCID: VC21170134
InChI: InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1
SMILES: CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Molecular Formula: C52H100NO8P
Molecular Weight: 898.3 g/mol

1,2-Dierucoyl-sn-glycero-3-phosphocholine

CAS No.: 51779-95-4

Cat. No.: VC21170134

Molecular Formula: C52H100NO8P

Molecular Weight: 898.3 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dierucoyl-sn-glycero-3-phosphocholine - 51779-95-4

Specification

Description 1,2-Dierucoyl-sn-glycero-3-PC is a phospholipid containing erucic acid (docosenoic acid;) at the sn-1 and sn-2 positions. It has been used in the study of lipid membranes and to determine the effect of long-chain phospholipids on the secondary structure of human islet amyloid polypeptide (hIAPP).

CAS No. 51779-95-4
Molecular Formula C52H100NO8P
Molecular Weight 898.3 g/mol
IUPAC Name [(2R)-2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C52H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,50H,6-19,24-49H2,1-5H3/b22-20-,23-21-/t50-/m1/s1
Standard InChI Key SDEURMLKLAEUAY-JFSPZUDSSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

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